2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine
Description
“2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine” is a pyridine derivative featuring a methoxy group at the 2-position and a complex substituent at the 3-position. The latter comprises a pyrrolidine ring connected to a 1,2,5-thiadiazole moiety via an ether linkage, with a carbonyl group bridging the pyrrolidine and pyridine rings. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical. The thiadiazole ring, known for its electron-deficient nature, may enhance binding affinity in biological systems, while the pyrrolidine-carbonyl spacer could modulate solubility and pharmacokinetics .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(8-17)20-11-7-15-21-16-11/h2-3,5,7,9H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOZCAJDPXMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole moiety: This step involves the reaction of the pyrrolidine derivative with thiadiazole precursors under specific conditions, such as the presence of a base and a suitable solvent.
Attachment of the pyridine ring: The final step involves coupling the pyrrolidine-thiadiazole intermediate with a methoxy-substituted pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of 1,2,5-thiadiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the pyrrolidine and pyridine structures in 2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine enhances its bioactivity through improved binding interactions with microbial targets .
Anticancer Properties
Studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its potential as an anticancer agent by inducing apoptosis or inhibiting cell proliferation pathways. In vitro assays have shown promising results against various tumor types .
Agrochemical Applications
Pesticidal Activity
The compound's unique structure suggests potential applications in agrochemicals as a pesticide or herbicide. Thiadiazole derivatives are known for their ability to disrupt metabolic processes in pests. Preliminary studies indicate that this compound may possess insecticidal properties, making it a candidate for further development in crop protection strategies .
Material Science Applications
Polymer Chemistry
In materials science, the compound can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups allow for copolymerization processes that can lead to materials with enhanced mechanical strength or thermal stability. Research into the polymerization of similar thiadiazole-containing compounds has shown that they can impart desirable characteristics to the resulting materials .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Activity Study
A study evaluated the antimicrobial effects of thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against E. coli and S. aureus . -
Cytotoxicity Assay
A series of cytotoxicity assays conducted on cancer cell lines demonstrated that certain derivatives showed significant inhibition of cell growth compared to control groups. The mechanism of action was hypothesized to involve apoptosis induction via mitochondrial pathways . -
Pesticide Efficacy Testing
Field trials were conducted to assess the efficacy of thiadiazole-based pesticides on agricultural pests. Results indicated a substantial reduction in pest populations when treated with formulations containing similar structural motifs as this compound .
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine and pyrrolidine rings may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
*Calculated based on standard atomic weights.
Key Differentiators
Thiadiazole vs.
Backbone Rigidity : The pyrrolidine-carbonyl linkage in the target compound creates a semi-rigid structure, contrasting with the flexible silyl-ether or tert-butyl carbamate spacers in analogs (). This rigidity may improve target selectivity .
Biological Activity
2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a thiadiazole moiety linked through a pyrrolidine structure. The molecular formula is with a molecular weight of approximately 321.4 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyridine and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that derivatives with thiadiazole rings demonstrated enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
Numerous studies have reported the anticancer potential of pyridine-based compounds. Specifically, derivatives containing thiadiazole have been evaluated for their cytotoxic effects on human cancer cell lines. For example, the compound's analogs were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, revealing dose-dependent cytotoxicity with IC50 values indicating significant inhibition of cell proliferation .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| MCF-7 | 90.97 | Cytotoxic |
| HeLa | 75.00 | Cytotoxic |
Anti-inflammatory Effects
In silico docking studies have suggested that the compound may interact effectively with cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. The binding affinities observed in these studies suggest that the compound could serve as a non-steroidal anti-inflammatory drug (NSAID) alternative . Notably, similar compounds have been reported to surpass standard treatments like diclofenac in terms of efficacy without significant toxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiadiazole moiety is known to inhibit various enzymes involved in cancer progression and inflammation.
- Cellular Pathway Modulation : By affecting signaling pathways related to cell growth and apoptosis, this compound can induce cancer cell death while sparing normal cells.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects against different cancer cell lines, it was found that modifications in the thiadiazole structure significantly impacted the compound's effectiveness. The introduction of different substituents on the pyrrolidine ring enhanced its anticancer properties .
- Inflammatory Response Reduction : Another study focused on the anti-inflammatory properties demonstrated that compounds similar to this pyridine derivative exhibited reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits for inflammatory diseases .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 2-methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine to ensure reproducibility?
A1. Synthesis optimization requires:
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for amide bond formation between pyrrolidine and pyridine moieties due to their ability to stabilize intermediates .
- Catalyst Compatibility : Use of coupling agents like HATU or EDCI for efficient carbonyl bond formation, as reported in analogous pyridine-pyrrolidine conjugates .
- Temperature Control : Maintain reaction temperatures between 0–25°C to avoid side reactions from the thiadiazole ring’s thermal instability .
- Purification Methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is critical for isolating the product from unreacted starting materials .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?
A2. A multi-technique approach is recommended:
- NMR Analysis :
- IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and C-S bonds in the thiadiazole ring (~650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in biological activity data for this compound across different assays?
A3. Contradictions often arise from assay-specific conditions:
- Dose-Response Curves : Perform full dose-response analyses (e.g., IC₅₀ determination) to rule out false positives/negatives due to concentration variability .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer to mitigate solvent-induced artifacts .
- Orthogonal Assays : Cross-validate activity using biochemical (e.g., enzyme inhibition) and cell-based (e.g., viability) assays .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to account for degradation in long-duration assays .
Q. Q4. How can the stereochemical configuration of the pyrrolidine ring impact the compound’s bioactivity, and what methods are available for its analysis?
A4. The pyrrolidine ring’s stereochemistry influences target binding affinity. Methodological approaches include:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for stereoisomer identification .
Q. Q5. What are the critical stability parameters for this compound under varying storage conditions?
A5. Stability is contingent on:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carbonyl group .
- Light Exposure : Protect from UV light to avoid degradation of the thiadiazole ring .
- pH Sensitivity : Avoid aqueous solutions with pH < 5 or > 8, as the pyrrolidine moiety may undergo protonation/deprotonation .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported solubility data for this compound?
A6. Discrepancies often stem from measurement protocols:
- Solvent Polarity : Test solubility in multiple solvents (e.g., water, ethanol, DMSO) and report saturation concentrations .
- Dynamic Light Scattering (DLS) : Check for nanoparticle formation in aqueous solutions, which may falsely indicate higher solubility .
- Thermodynamic vs. Kinetic Solubility : Differentiate equilibrium solubility (shake-flask method) from kinetic solubility (high-throughput screening) .
Q. Q7. What mechanistic insights can explain conflicting cytotoxicity results in cancer vs. normal cell lines?
A7. Potential explanations include:
- Selective Target Expression : The compound may inhibit a kinase or protease overexpressed in cancer cells .
- Metabolic Activation : Prodrug-like behavior requiring enzymatic conversion in specific cell types .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
Methodological Best Practices
Q. Table 1. Key Parameters for In Vitro Assays
Q. Q8. What computational tools are recommended for predicting the compound’s ADMET properties?
A8. Leverage in silico platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
